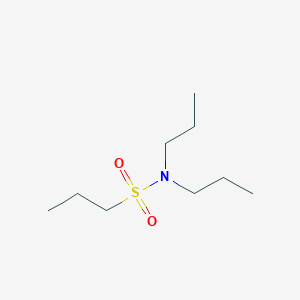

N,N-dipropylpropane-1-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

57547-95-2 |

|---|---|

Molecular Formula |

C9H21NO2S |

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N,N-dipropylpropane-1-sulfonamide |

InChI |

InChI=1S/C9H21NO2S/c1-4-7-10(8-5-2)13(11,12)9-6-3/h4-9H2,1-3H3 |

InChI Key |

LENLEUMMIHONNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N,N-dipropylpropane-1-sulfonamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dipropylpropane-1-sulfonamide is a tertiary sulfonamide characterized by a propane-1-sulfonyl group and two n-propyl substituents on the nitrogen atom. While not extensively documented in mainstream literature as a standalone active pharmaceutical ingredient, its structural motifs are of significant interest in medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, and understanding the physicochemical properties and synthetic routes of specific examples like N,N-dipropylpropane-1-sulfonamide is crucial for the design of novel drug candidates. This guide provides a comprehensive overview of its chemical structure, predicted and experimentally-derived properties, a detailed synthetic protocol, and a discussion of its potential relevance in the broader context of drug discovery.

Introduction: The Significance of the Sulfonamide Moiety

The versatility of the sulfonamide group stems from its unique chemical and physical properties. It is a stable, non-hydrolyzable moiety that can act as a bioisostere for carboxylic acids and amides, influencing a molecule's acidity, hydrogen bonding capacity, and metabolic stability.[4][5] N,N-dialkylsulfonamides, such as N,N-dipropylpropane-1-sulfonamide, represent a subclass where the sulfonamide nitrogen is fully substituted. This substitution prevents the formation of hydrogen bonds at the nitrogen and increases the lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

This guide focuses on N,N-dipropylpropane-1-sulfonamide (CAS No: 57547-95-2) as a representative example of an N,N-dialkylsulfonamide.[6] By examining its structure, properties, and synthesis, we can gain valuable insights applicable to the design and development of novel sulfonamide-based therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of N,N-dipropylpropane-1-sulfonamide consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a propane group and a nitrogen atom. The nitrogen atom is, in turn, bonded to two propyl groups.

Molecular Formula: C₉H₂₁NO₂S

Molecular Weight: 207.34 g/mol

The structural arrangement of N,N-dipropylpropane-1-sulfonamide dictates its physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 65.8 °C | Experimental[7] |

| Boiling Point | 259 °C | Experimental[7] |

| Density | 1.03 g/cm³ | Experimental[7] |

| Water Solubility | 2.56e-2 g/L | Experimental[7] |

| LogP (Octanol-Water Partition Coefficient) | 2.55 | Experimental[7] |

| pKa (Basic Apparent) | 1.61 | Predicted[7] |

| Refractive Index | 1.46 | Experimental[7] |

These properties suggest that N,N-dipropylpropane-1-sulfonamide is a lipophilic compound with low water solubility, which is typical for many N,N-dialkylsulfonamides. Its relatively high boiling point indicates strong intermolecular forces.

Caption: Chemical structure of N,N-dipropylpropane-1-sulfonamide.

Synthesis and Purification

The most common and straightforward method for the synthesis of N,N-dialkylsulfonamides is the reaction of a sulfonyl chloride with a secondary amine. In the case of N,N-dipropylpropane-1-sulfonamide, this involves the reaction of propane-1-sulfonyl chloride with dipropylamine.

Reagents and Materials

-

Propane-1-sulfonyl chloride (CAS: 10147-36-1)

-

Dipropylamine (CAS: 142-84-7)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Amine and Base: In a separate flask, prepare a solution of dipropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Reaction: Cool the solution of propane-1-sulfonyl chloride to 0 °C in an ice bath. Slowly add the dipropylamine and triethylamine solution dropwise to the stirred sulfonyl chloride solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude N,N-dipropylpropane-1-sulfonamide by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Rationale Behind Experimental Choices

-

Inert Atmosphere: Prevents the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.

-

Anhydrous Solvent: Water can react with the sulfonyl chloride to form the corresponding sulfonic acid, reducing the yield of the desired product.

-

Use of a Base: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion.

-

Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.

-

Column Chromatography: This is a standard purification technique for organic compounds to separate the desired product from any remaining impurities.

Caption: Workflow for the synthesis of N,N-dipropylpropane-1-sulfonamide.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three propyl groups. The protons on the carbons adjacent to the sulfur and nitrogen atoms will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the heteroatoms (S and N) will be the most downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 207. Fragmentation patterns will likely involve the cleavage of the C-S and S-N bonds.

Relevance and Potential Applications in Drug Development

The sulfonamide moiety is a key structural component in numerous approved drugs.[4][9] N-acylsulfonamides, a related class, have gained significant attention in medicinal chemistry.[4][5] The N,N-dipropylpropane-1-sulfonamide structure, while simple, possesses features that are relevant to drug design:

-

Modulation of Physicochemical Properties: The N,N-dipropyl groups increase the lipophilicity of the molecule. In drug design, tuning lipophilicity is crucial for optimizing a compound's ability to cross cell membranes and reach its biological target.

-

Metabolic Stability: The tertiary sulfonamide is generally resistant to metabolic degradation, which can lead to a longer half-life in the body.

-

Scaffold for Further Elaboration: N,N-dipropylpropane-1-sulfonamide can serve as a building block for the synthesis of more complex molecules with potential therapeutic activity. The propyl chains could be functionalized to introduce other pharmacophoric groups.

The broader class of sulfonamides has shown a wide range of biological activities, including as antibacterial, anticancer, anti-inflammatory, and antidiabetic agents.[9] While there is no specific reported biological activity for N,N-dipropylpropane-1-sulfonamide, its structural features suggest that it could be explored as a scaffold in the development of new therapeutic agents in these areas.

Conclusion

N,N-dipropylpropane-1-sulfonamide serves as an excellent case study for understanding the fundamental chemistry of N,N-dialkylsulfonamides. Its synthesis is straightforward, and its physicochemical properties are predictable based on its structure. For researchers and scientists in drug development, a thorough understanding of such model compounds is invaluable. The insights gained from studying the structure, properties, and synthesis of N,N-dipropylpropane-1-sulfonamide can be applied to the rational design of more complex and potent sulfonamide-based drugs. The continued exploration of the chemical space around the sulfonamide scaffold promises to yield new therapeutic agents for a wide range of diseases.

References

-

N,N-dipropylpropane-1-sulfonamide Properties - EPA. (2025, October 15). Retrieved from [Link]

-

N,N-dipropylpropane-1-sulfonamide - Chemical Weight Fractions - EPA. (2025, October 15). Retrieved from [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (2025, March 15). Retrieved from [Link]

-

How would you convert propanoyl chloride to dipropylamine? - Quora. (2018, September 24). Retrieved from [Link]

-

Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery - ChemRxiv. Retrieved from [Link]

-

Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed. (2015, September 22). Retrieved from [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

-

N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed. (2017, December 15). Retrieved from [Link]

-

DI-N-PROPYL SULFIDE - ChemBK. (2024, April 9). Retrieved from [Link]

-

Chemical Properties of 1-Propanamine, N,N-dipropyl- (CAS 102-69-2) - Cheméo. Retrieved from [Link]

-

Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives - ResearchGate. (2025, August 8). Retrieved from [Link]

- CN101519369B - Synthetic method of sodium polydithio-dipropyl sulfonate - Google Patents.

-

Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides - ACS Publications. (2020, February 10). Retrieved from [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Retrieved from [Link]

-

Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC. (2024, November 21). Retrieved from [Link]

-

1-Propanesulfonyl chloride | C3H7ClO2S | CID 66279 - PubChem - NIH. Retrieved from [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. Retrieved from [Link]

-

Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (2024, June 7). Retrieved from [Link]

Sources

- 1. thieme.de [thieme.de]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Propylsulfamide|Research Chemical [benchchem.com]

A Technical Guide to the Physicochemical Characterization of Dipropylsulfonamide Derivatives for Drug Development

This guide provides an in-depth exploration of the essential physicochemical properties of dipropylsulfonamide derivatives. As a critical scaffold in modern medicinal chemistry, a thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals.[1][2] This document moves beyond mere procedural descriptions to offer field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible approach to characterization.

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties.[3][4] For dipropylsulfonamide derivatives, a precise determination of solubility, lipophilicity, ionization state, and stability is not merely a data collection exercise; it is a foundational pillar for predicting in vivo behavior, optimizing formulation, and ultimately, achieving therapeutic success.

Synthesis and Purification: The Foundation of Accurate Characterization

The integrity of any physicochemical data is contingent upon the purity of the synthesized compound. The most common and reliable method for synthesizing dipropylsulfonamide derivatives involves the reaction of a sulfonyl chloride with dipropylamine.[5][6] This nucleophilic substitution reaction is typically straightforward but requires careful control of reaction conditions to minimize side products.

General Synthetic Workflow

The synthesis begins with the activation of a sulfonic acid to its corresponding sulfonyl chloride, which then reacts with dipropylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Caption: General workflow for the synthesis and purification of dipropylsulfonamide derivatives.

Experimental Protocol: Synthesis of N,N-dipropylbenzenesulfonamide

-

Reaction Setup: To a stirred solution of benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0°C, add triethylamine (1.5 eq) dropwise.

-

Addition of Amine: Slowly add N,N-dipropylamine (1.2 eq) to the reaction mixture. The causality here is to maintain a low temperature to control the exothermicity of the reaction and prevent side reactions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with 1M HCl (10 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and assess purity (>95%) of the collected fractions using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a fundamental property that dictates the dissolution rate and concentration of a drug in the gastrointestinal tract, thereby directly impacting its absorption and bioavailability.[3][7] For orally administered drugs, poor solubility is a major hurdle. Solubility is typically determined using either kinetic or thermodynamic methods.[3][8][9] While kinetic solubility provides a high-throughput measure for early screening, thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development.[10][11]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, though having lower throughput, is the gold standard for determining thermodynamic solubility.[9] It measures the concentration of a saturated solution of the compound in a specific buffer at equilibrium.

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Experimental Protocol: Shake-Flask Solubility

-

Preparation: Add an excess amount of the dipropylsulfonamide derivative (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended period allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

| Derivative | Substituent | Solubility at pH 7.4 (µg/mL) |

| 1 | H | Data to be determined |

| 2 | 4-Chloro | Data to be determined |

| 3 | 4-Methoxy | Data to be determined |

| 4 | 4-Nitro | Data to be determined |

| This table serves as a template for organizing experimentally determined solubility data. |

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's ability to cross biological membranes.[4] An optimal logP value (typically between 1 and 3) is often sought to balance membrane permeability with sufficient aqueous solubility.[12] Values that are too high can lead to poor absorption due to low solubility or sequestration in fatty tissues, while values that are too low may hinder membrane passage.

logP Determination (Shake-Flask Method)

The shake-flask method remains a fundamental technique for the experimental determination of logP.[13][14] It involves measuring the distribution of the compound between two immiscible phases, n-octanol and water, at equilibrium.

Caption: Workflow for logP determination via the shake-flask method.

Experimental Protocol: logP Determination

-

Phase Preparation: Pre-saturate n-octanol with water and water (or buffer at a pH where the compound is neutral) with n-octanol by mixing them overnight and then separating the layers. This step is crucial for accurate results.

-

Partitioning: Dissolve a known amount of the dipropylsulfonamide derivative in the pre-saturated n-octanol. Add an equal volume of the pre-saturated aqueous phase to a separation funnel or vial.

-

Equilibration: Shake the mixture vigorously for 1 hour to facilitate partitioning, then allow it to stand until the two phases are clearly separated. Centrifugation can be used to accelerate phase separation.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC-UV or another suitable analytical technique.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. The final value is expressed as logP.

| Derivative | Substituent | Experimental logP |

| 1 | H | Data to be determined |

| 2 | 4-Chloro | Data to be determined |

| 3 | 4-Methoxy | Data to be determined |

| 4 | 4-Nitro | Data to be determined |

| This table serves as a template for organizing experimentally determined logP data. |

Ionization Constant (pKa): The Influence of pH

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[15] For sulfonamides, the proton on the sulfonamide nitrogen is acidic, and its pKa is a critical parameter influencing solubility, membrane permeability, and binding to the target protein.[16][17] The ionization state at physiological pH (typically ~7.4) profoundly affects the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: pKa Determination

-

Solution Preparation: Accurately weigh and dissolve the dipropylsulfonamide derivative in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.

-

Titration Setup: Place the solution in a thermostatted vessel at 25°C and immerse a calibrated pH electrode.

-

Titration: Add standardized 0.1 M NaOH (for acidic pKa) or 0.1 M HCl (for basic pKa) in small, precise increments using an autoburette.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve; specifically, it is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added. Specialized software is often used for precise calculation.

| Derivative | Substituent | Experimental pKa (Sulfonamide N-H) |

| 1 | H | Data to be determined |

| 2 | 4-Chloro | Data to be determined |

| 3 | 4-Methoxy | Data to be determined |

| 4 | 4-Nitro | Data to be determined |

| This table serves as a template for organizing experimentally determined pKa data. |

Chemical Stability: Ensuring Integrity and Shelf-Life

The chemical stability of a drug candidate is a critical parameter that affects its efficacy, safety, and shelf-life.[10] Stability studies are conducted under various stress conditions to identify potential degradation pathways. For sulfonamides, hydrolysis is a primary concern, and its rate is often pH-dependent.[10] They are generally more stable in neutral to alkaline conditions and more susceptible to degradation in acidic environments.[10]

Hydrolytic Stability Assessment

Assessing hydrolytic stability involves incubating the compound in buffers of different pH at a set temperature and monitoring its concentration over time using a stability-indicating HPLC method.

Caption: Workflow for assessing hydrolytic stability.

Experimental Protocol: Hydrolytic Stability

-

Method Development: Develop and validate a stability-indicating HPLC method that can separate the parent dipropylsulfonamide derivative from any potential degradation products.

-

Incubation: Prepare solutions of the compound (e.g., 10 µg/mL) in a series of aqueous buffers (e.g., pH 2.0, 7.4, and 9.0). Incubate these solutions in a temperature-controlled oven (e.g., 50°C to accelerate degradation).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution. Quench the degradation by dilution in mobile phase or freezing.

-

Quantification: Analyze each sample by HPLC to determine the concentration of the parent compound remaining.

-

Data Analysis: For each pH, plot the natural logarithm of the percentage of the compound remaining versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope, and the half-life (t₁/₂) can be calculated as 0.693/k.

| Derivative | Substituent | Half-life (t₁/₂) at pH 2.0, 50°C (hours) | Half-life (t₁/₂) at pH 7.4, 50°C (hours) |

| 1 | H | Data to be determined | Data to be determined |

| 2 | 4-Chloro | Data to be determined | Data to be determined |

| 3 | 4-Methoxy | Data to be determined | Data to be determined |

| 4 | 4-Nitro | Data to be determined | Data to be determined |

| This table serves as a template for organizing experimentally determined stability data. |

Structure-Property Relationships (SPR)

The true power of this detailed characterization lies in establishing structure-property relationships. The electronic nature of substituents on an aryl ring attached to the sulfonamide core can significantly modulate these physicochemical properties.[10][18]

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) generally increase the acidity of the sulfonamide proton (lower pKa), which can increase solubility at higher pH but may also increase susceptibility to hydrolysis.[10]

-

Electron-donating groups (e.g., -OCH₃) tend to decrease the acidity (higher pKa).

-

Lipophilicity is directly impacted by the substituent. Adding a halogen will increase logP, while adding a polar group will decrease it.

Understanding these trends allows medicinal chemists to rationally design and fine-tune derivatives to achieve the optimal balance of properties required for a successful drug candidate.

Conclusion

The rigorous characterization of the physicochemical properties of dipropylsulfonamide derivatives is an indispensable component of the drug discovery and development process. By employing the robust, self-validating protocols detailed in this guide, researchers can generate high-quality, reproducible data. This information is fundamental to building predictive models, guiding synthetic efforts, and ultimately, de-risking the progression of novel therapeutic agents from the laboratory to the clinic.

References

- Vertex AI Search. (2022, May 31).

- Şanli, N., Şanli, S., Özkan, G., & Denizlic, A. (2010, July 8).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage.

- ResearchGate.

- (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC.

- BMG LABTECH. (2023, April 6).

- American Pharmaceutical Review. (2013, April 2).

- Oxford Academic. (2020, January 14).

- ResearchGate. Structures and experimental log PN of 5 biologically active sulfonamide-bearing drugs chosen as prediction set.

- (2018, September 15).

- ACS Publications. (2009, June 9).

- (2022, April 28).

- ResearchGate. Determination of pK(a)

- ScienceOpen.

- ResearchGate. Structure–activity relationship (SAR)

- (2021, July 19).

- Hwang, Y. J., Park, S. M., Yim, C. B., & Im, C. (2013, June 11). Cytotoxic activity and quantitative structure activity relationships of arylpropyl sulfonamides. PubMed.

- ResearchGate. (PDF)

- MDPI. (2021, December 15). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study.

- ResearchGate. (2020, July 8). Incidence, Stability and Risk Assessment for Sulfonamides and Tetracyclines in Aqua-cultured Nile Tilapia Fish of Egypt.

- MDPI. (2015, September 23). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents.

- Yousef, F., Mansour, O., & Herbali, J. (2018).

- PubMed. (2025, March 15).

- ResearchGate. (PDF)

- (2020, February 14).

- PubMed. (2025, July 15).

- PubMed. (2006, July 13). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists.

- (2024, November 4).

- MDPI. (2019, January 11).

- ResearchGate.

- (2022, May 27).

- ResearchGate.

- PubMed. (2019, December 15).

- (2021, July 12). Sulfonimide and Amide Derivatives as Novel PPARα Antagonists: Synthesis, Antiproliferative Activity, and Docking Studies. PMC.

- (2024, March 18).

- MDPI. (2025, September 19). Liposomal Fluopsin C: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model.

- PubMed. (2021, August 14). Preparation, physicochemical characterization, and anti-proliferative properties of Lawsone-loaded solid lipid nanoparticles.

- Der Pharma Chemica.

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. benchchem.com [benchchem.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of sulfacetamide and pKa calculation of its derivatives using ab initio methods [chemistry.semnan.ac.ir]

- 18. researchgate.net [researchgate.net]

N,N-Dipropylpropane-1-sulfonamide: A Technical Guide to Its Synthesis, Characterization, and Potential as a Pharmaceutical Intermediate

Executive Summary: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This technical guide provides an in-depth analysis of N,N-dipropylpropane-1-sulfonamide, a tertiary sulfonamide with significant potential as a versatile pharmaceutical intermediate. We present a detailed, self-validating protocol for its synthesis and characterization, explore its physicochemical properties, and discuss its prospective applications in drug discovery. The strategic incorporation of N,N-dipropyl groups offers a valuable tool for modulating lipophilicity, a critical parameter in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage this promising chemical entity.

The Enduring Importance of the Sulfonamide Moiety in Medicinal Chemistry

Since the discovery of Prontosil, the first broadly effective antibacterial, the sulfonamide functional group (-SO₂NH-) has become a "privileged scaffold" in drug development.[5][6] Its prevalence stems from its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, which allows it to serve as a stable, non-hydrolyzable mimic of other functional groups.[7]

Sulfonamides are key components in drugs treating a vast range of conditions, including:

-

Antimicrobial Infections: They act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1][8]

-

Diuretics: Thiazide and loop diuretics containing the sulfonamide moiety are essential in managing hypertension.[5][9]

-

Cancer: Certain sulfonamides exhibit anticancer properties by inhibiting enzymes like carbonic anhydrase (CA), which is overexpressed in some tumors.[6][10][11]

-

Other Conditions: The moiety is also found in medications for glaucoma, epilepsy, inflammation, and diabetes.[5][12]

The N,N-disubstituted nature of N,N-dipropylpropane-1-sulfonamide makes it a tertiary sulfonamide. While primary (R-SO₂NH₂) and secondary (R-SO₂NHR') sulfonamides are common, tertiary sulfonamides (R-SO₂NR'R'') offer distinct advantages. They lack the acidic N-H proton, which can alter solubility and binding interactions. Furthermore, the two alkyl substituents provide a powerful handle for fine-tuning steric and electronic properties, particularly lipophilicity.[3][4]

Synthesis and Characterization of N,N-Dipropylpropane-1-sulfonamide

The synthesis of N,N-dipropylpropane-1-sulfonamide is most reliably achieved through the nucleophilic substitution reaction between propane-1-sulfonyl chloride and dipropylamine. This is a standard and efficient method for forming sulfonamides.[13]

Synthesis Workflow

The logical flow for the synthesis begins with commercially available starting materials and proceeds through a single reaction step followed by purification.

Caption: Synthesis workflow for N,N-dipropylpropane-1-sulfonamide.

Detailed Experimental Protocol

Objective: To synthesize N,N-dipropylpropane-1-sulfonamide from propane-1-sulfonyl chloride and dipropylamine.

Materials:

-

Propane-1-sulfonyl chloride (1.0 eq)

-

Dipropylamine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.

-

Addition of Reagents: Add dipropylamine (1.1 eq) and triethylamine (1.2 eq) to the cooled solvent. Stir the solution for 5 minutes.

-

Sulfonylation: Add propane-1-sulfonyl chloride (1.0 eq) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ (to neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with an appropriate gradient of hexanes/ethyl acetate to afford the pure N,N-dipropylpropane-1-sulfonamide.

Physicochemical Properties

The physicochemical properties of the target compound are essential for its application as a pharmaceutical intermediate.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO₂S | PubChem |

| Molecular Weight | 207.34 g/mol | PubChem |

| Boiling Point | ~259 °C | EPA[14] |

| Density | ~1.03 g/cm³ | EPA[14] |

| LogP (Octanol-Water) | ~2.55 | EPA[14] |

| Water Solubility | Low (Predicted ~8.91e-3 g/L) | EPA[14] |

Data sourced from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard and PubChem.

Potential as a Pharmaceutical Intermediate

The true value of N,N-dipropylpropane-1-sulfonamide lies in its utility as a molecular scaffold. The N,N-dipropyl groups are not merely passive substituents; they are critical modulators of the molecule's properties.

Modulating Lipophilicity and Pharmacokinetics

Lipophilicity, often measured as LogP, is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[15][16] The two propyl groups on the sulfonamide nitrogen significantly increase the lipophilicity of the molecule compared to a primary or secondary sulfonamide.[3] This feature can be strategically employed to:

-

Enhance Membrane Permeability: Increased lipophilicity can improve a drug's ability to cross cellular membranes, potentially increasing bioavailability.[3][4]

-

Improve Blood-Brain Barrier Penetration: For central nervous system (CNS) targets, higher lipophilicity is often required to cross the blood-brain barrier.

-

Tune Target Binding: The hydrophobic interactions provided by the alkyl groups can enhance binding affinity to specific pockets within a protein target.[4]

Application in the Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that are well-established drug targets for conditions like glaucoma, epilepsy, and certain cancers.[10][17] The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for inhibiting CAs.[11][17]

While N,N-dipropylpropane-1-sulfonamide itself is a tertiary sulfonamide and thus cannot directly coordinate with the zinc ion in the CA active site, it can serve as a key intermediate. The propane-1-sulfonyl moiety can be attached to a core scaffold, and subsequent chemical transformations could be envisioned to de-alkylate or modify the sulfonamide to reveal a primary or secondary sulfonamide at a later stage of the synthesis. More importantly, the dipropyl group can be used as a "tail" to probe and occupy hydrophobic pockets adjacent to the active site, a common strategy in designing potent and selective enzyme inhibitors.

The diagram below illustrates a conceptual pathway where the N,N-dipropylsulfonamide group acts as a lipophilic tail to enhance binding to a hypothetical enzyme target, such as a carbonic anhydrase isoform.

Caption: Conceptual binding of a hypothetical inhibitor.

Conclusion and Future Outlook

N,N-dipropylpropane-1-sulfonamide is more than a simple chemical compound; it is a strategic building block for modern drug discovery. Its straightforward synthesis and, most importantly, the lipophilic character imparted by the N,N-dipropyl groups make it a valuable intermediate. By leveraging this moiety, medicinal chemists can systematically modulate the physicochemical properties of lead compounds to optimize their ADMET profiles and enhance target engagement. Future research should focus on incorporating this intermediate into the synthesis of novel inhibitors for a range of therapeutic targets, particularly those where interactions with hydrophobic sub-pockets are key to achieving high potency and selectivity.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).

- Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Bentham Science.

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014).

-

Sulfonamide (medicine). Wikipedia. [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. acgpubs.org.

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

-

Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? (2008). Organic & Biomolecular Chemistry. [Link]

-

Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Pharmazie. [Link]

-

N,N-dipropylpropane-1-sulfonamide Properties. US EPA. [Link]

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Phycology.

-

The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. [Link]

-

How Alkyls Influence Medicinal Chemistry Developments?. (2025). Patsnap. [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2020). Chemistry – A European Journal. [Link]

-

N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (2023). RSC Medicinal Chemistry. [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2024). MDPI. [Link]

- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024).

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. omicsonline.org [omicsonline.org]

- 4. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. CompTox Chemicals Dashboard [comptox.epa.gov]

- 15. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Sulfonamide Formation

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in sulfonamide synthesis?

Temperature is arguably the most influential parameter in sulfonamide formation after stoichiometry. It directly governs the reaction kinetics (how fast the reaction proceeds) and can dictate the product distribution by influencing which reaction pathways are favored (thermodynamic vs. kinetic control).[1][2] An improperly controlled temperature can lead to a host of issues including low yields, impurity formation, and even dangerous runaway reactions.[3]

The core reaction, the coupling of a sulfonyl chloride with an amine, is typically exothermic. The heat generated must be managed effectively.

-

Too Low: An excessively low temperature will slow the reaction rate, potentially leading to an incomplete reaction within a practical timeframe. It can also cause reactants to precipitate out of solution, effectively halting the synthesis.[3]

-

Too High: Excessive heat can accelerate undesirable side reactions.[3] This includes the degradation of thermally sensitive starting materials or the final sulfonamide product, and the formation of colored impurities through oxidation or decomposition pathways.[3]

For many standard syntheses involving reactive amines and sulfonyl chlorides, a starting temperature between 0°C and 15°C is a common and effective range.[3][4][5]

Q2: What is the difference between kinetic and thermodynamic control in this context, and how does temperature influence it?

This concept is crucial for understanding product distribution in reactions where multiple isomers or products can form, such as the sulfonation of naphthalene.[6][7][8]

-

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed the fastest—the one with the lowest activation energy barrier. This is the kinetic product.[2][6]

-

Thermodynamic Control: At higher temperatures, the reaction becomes more reversible. Given enough energy and time, the initial products can revert to starting materials and react again. This equilibrium will eventually favor the most stable product—the one with the lowest overall Gibbs free energy. This is the thermodynamic product.[2][6]

A classic example is the sulfonation of naphthalene. At 80°C, the reaction yields naphthalene-1-sulfonic acid (the kinetic product). At 160°C, it yields the more stable naphthalene-2-sulfonic acid (the thermodynamic product).[6][8] Understanding this principle allows you to select a temperature that specifically targets your desired product.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.

Problem 1: The reaction yield is low or the reaction has stalled.

Initial Assessment: Low conversion is a frequent issue. Before immediately resorting to heat, verify other parameters. Is your amine sufficiently nucleophilic? Is the chosen base appropriate and strong enough to neutralize the HCl byproduct? Once these are confirmed, temperature becomes the primary lever to adjust.

Troubleshooting Steps:

-

Monitor at Low Temperature First: Many protocols suggest starting the reaction at 0°C and allowing it to warm slowly to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no conversion is observed after a reasonable time (e.g., 1-2 hours), it's time to consider increasing the temperature.

-

Incremental Temperature Increase: Raise the temperature in small, controlled increments (e.g., 10-20°C). Allow the reaction to stir at the new temperature for 1-2 hours, monitoring progress after each step. Some less reactive starting materials, such as electron-deficient anilines or sterically hindered amines, often require heating to proceed at a reasonable rate.[9]

-

Consider Reflux Conditions: For particularly unreactive substrates, heating the reaction to reflux in a suitable solvent may be necessary. Always use a condenser and ensure your glassware is properly secured. Caution: Only do this after confirming that your reactants and desired product are stable at these elevated temperatures.

Workflow for Optimizing Temperature for Low Yield

Caption: A decision-making workflow for addressing low reaction yields.

Problem 2: The crude product is impure, colored, or contains multiple spots on TLC.

Initial Assessment: The formation of impurities is a strong indicator that the reaction temperature is too high, promoting side reactions.[3] High localized temperatures from a poorly controlled exotherm are a common cause.[3]

Common Side Reactions and Temperature-Based Solutions:

| Side Reaction | Description | Temperature-Related Cause | Mitigation Strategy |

| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride reacts with trace water in the solvent or atmosphere to form the corresponding sulfonic acid.[10] | Higher temperatures significantly accelerate the rate of hydrolysis.[10][11][12] | Run the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents. Crucially, maintain a low temperature (e.g., 0°C) during the addition of reagents to minimize the rate of this competing reaction.[10] |

| Di-sulfonylation | For primary amines (R-NH₂), a second molecule of sulfonyl chloride can react with the initially formed sulfonamide to form a di-sulfonylated product (R-N(SO₂R')₂). | Elevated temperatures can provide the activation energy needed for this second, often more difficult, substitution to occur. | Use a slight excess of the amine, and maintain low reaction temperatures. Add the sulfonyl chloride slowly to a solution of the amine to avoid high local concentrations of the electrophile.[3] |

| Thermal Decomposition | Reactants, intermediates, or the sulfonamide product itself can break down at high temperatures.[3] | Exceeding the thermal stability limit of any component in the reaction mixture. | Maintain strict temperature control, especially during the exothermic addition step. Ensure the cooling bath is adequate for the scale of the reaction.[3] |

Relationship Between Temperature and Reaction Pathways

Caption: Higher temperatures can accelerate undesired side reactions.

Problem 3: A runaway reaction (sudden, uncontrolled temperature increase) is occurring.

THIS IS A CRITICAL SAFETY EVENT. A runaway reaction occurs when the heat generated by the exotherm exceeds the rate of heat removal by the cooling system.[3]

Immediate Actions:

-

Stop Reagent Addition: Immediately stop adding the sulfonyl chloride.[3]

-

Enhance Cooling: Add more ice/salt or dry ice/acetone to your cooling bath. If using a chiller, lower the setpoint.[3]

-

Ensure Vigorous Stirring: Maximize stirring to improve heat dissipation and break up any localized hot spots.[3]

Root Cause Analysis & Prevention:

-

Reagent Addition Rate: This is the most common cause. The sulfonyl chloride was added too quickly.[3]

-

Solution: Use a syringe pump or a dropping funnel for slow, controlled addition. For scale-up, this rate must be re-evaluated.

-

-

Inadequate Cooling: The cooling bath is insufficient for the reaction scale.

-

Solution: Use a larger cooling bath or a more powerful mechanical chiller. Ensure the reaction flask has maximum surface contact with the cooling medium.[3]

-

-

Poor Mixing: Inefficient stirring creates localized hot spots where the reaction can accelerate uncontrollably.

-

Solution: Use an overhead mechanical stirrer for larger volumes or viscous mixtures. Ensure the stir bar is creating a deep vortex.

-

Experimental Protocol: A General Method for Temperature Optimization

This protocol outlines a systematic approach to finding the optimal temperature for a novel sulfonamide synthesis.

Materials:

-

Amine (1.0 eq)

-

Sulfonyl Chloride (1.05 eq)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, THF, Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine or Pyridine, 1.5 eq)

-

Three-neck round-bottom flask, thermometer, dropping funnel, magnetic stirrer, and inert gas (N₂ or Ar) setup.

-

Ice-water bath and/or other cooling/heating system.

Procedure:

-

Setup: Assemble the dry three-neck flask with a stirrer, thermometer, and dropping funnel under an inert atmosphere.

-

Initial Cooling: Charge the flask with the amine, solvent, and base. Cool the mixture to 0°C using an ice-water bath.

-

Controlled Addition: Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 30-60 minutes. CRITICAL STEP: Monitor the internal thermometer closely. The temperature should not rise more than 5-10°C during the addition.[3]

-

Initial Monitoring: After the addition is complete, let the reaction stir at 0-5°C for 1 hour. Take a small aliquot for TLC or LC-MS analysis to establish a baseline (t=0).

-

Gradual Warming: Allow the reaction to slowly warm to room temperature over 2-3 hours, taking samples for analysis every hour to track the consumption of starting materials and the formation of the product.

-

Applying Heat (If Necessary): If the reaction is slow or stalled at room temperature (as determined by your analysis), begin to heat the reaction. Increase the temperature to 40°C and hold for 1-2 hours, then re-analyze. Continue this incremental heating process as needed, being careful to watch for the appearance of new impurity spots on your TLC plate or LC trace.

-

Determining Optimum: The optimal temperature is the lowest temperature at which the reaction proceeds to completion in a reasonable time with the highest purity profile.

By methodically controlling and observing the effects of temperature, you can develop a robust and reproducible procedure for your specific sulfonamide synthesis, ensuring high yield and purity.

References

- Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.

- Chen, K., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(10), e202200135.

- Kaur, N., et al. (2023). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Scientific Reports, 13(1), 13009.

- Lin, K.-C. (1985). Kinetic versus Thermodynamic Control.

- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329.

- Robertson, R. E., et al. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(22), 4199-4206.

- Gnedin, B. G., et al. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.

-

ron. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange. Retrieved from [Link]

-

Scribd. (n.d.). Organic Reaction Control Explained. Retrieved from [Link]

- Sharma, P., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(51), 32239-32263.

-

ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

-

Quora. (2019, April 29). What is meant by a thermodynamically and kinetically controlled product? Retrieved from [Link]

- Mondal, S., et al. (2023). Direct synthesis of sulfonamides via synergetic photoredox and copper catalysis. Organic Letters, 25(34), 6334-6339.

- Foley, C. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11656-11662.

- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

- Berritt, S., & Durbin, M. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 16(5), 1522-1525.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. quora.com [quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. scribd.com [scribd.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Solving solubility issues of N,N-dipropylpropane-1-sulfonamide in mobile phases

A-Technical-Support-Guide-for-Researchers

Welcome to the technical support center for the analysis of N,N-dipropylpropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the chromatographic analysis of this compound, with a specific focus on solubility issues in mobile phases. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Addressing Solubility and Chromatographic Issues

This section addresses specific problems you may encounter during the analysis of N,N-dipropylpropane-1-sulfonamide. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.

Issue 1: Peak Tailing and Poor Peak Shape

Question: My chromatogram for N,N-dipropylpropane-1-sulfonamide shows significant peak tailing. What is the likely cause and how can I resolve it?

Answer: Peak tailing for sulfonamides is often a result of secondary interactions with the stationary phase or issues with the sample solvent.

Underlying Causes and Solutions:

-

Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the sulfonamide moiety, leading to peak tailing. The lone pair of electrons on the nitrogen atoms in the sulfonamide can form hydrogen bonds with the acidic silanol groups.

-

Solution 1: pH Adjustment of the Mobile Phase: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing these secondary interactions. Adding a modifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% is a common strategy.[1][2]

-

Solution 2: Use of a "High Purity" or "End-Capped" Column: These columns have a lower concentration of accessible silanol groups, minimizing the potential for secondary interactions.

-

-

Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

-

Column Overload: Injecting too much sample can lead to peak fronting or tailing.

-

Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.[5]

-

Issue 2: Analyte Precipitation in the Mobile Phase or on the Column

Question: I'm observing an increase in system backpressure and a loss of peak area over a series of injections. I suspect my compound, N,N-dipropylpropane-1-sulfonamide, is precipitating. How can I confirm this and prevent it?

Answer: Analyte precipitation is a common issue when the mobile phase composition does not adequately solubilize the compound. N,N-dipropylpropane-1-sulfonamide, with its propyl groups, is relatively non-polar, which can lead to solubility challenges in highly aqueous mobile phases.

Confirmation and Prevention Strategy:

-

Confirming Precipitation:

-

Disconnect the column and flush the system with a strong solvent like 100% isopropanol to see if the pressure returns to normal.[3] A sudden drop in pressure after flushing suggests a blockage has been cleared.

-

Visually inspect the mobile phase reservoirs for any cloudiness or particulate matter.

-

-

Preventing Precipitation:

-

Increase the Organic Content of the Mobile Phase: The primary solution is to increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A 10% decrease in the aqueous portion can significantly increase the retention time but also improve the solubility of non-polar compounds.[6]

-

Solvent Selection: Acetonitrile is generally a good first choice due to its low viscosity and UV transparency.[7] Methanol is another option. The eluotropic strength order is methanol < acetonitrile < tetrahydrofuran.[1]

-

Sample Diluent: Ensure your sample is fully dissolved in the diluent before injection. The diluent should be as weak as or weaker than the mobile phase to prevent precipitation upon injection.[4]

-

Gradient Elution: If you are running an isocratic method, consider switching to a gradient. Start with a higher organic percentage to ensure the compound remains soluble and then gradually decrease the organic content.

-

Experimental Workflow for Optimizing Mobile Phase to Prevent Precipitation:

Caption: Workflow for troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for analyzing N,N-dipropylpropane-1-sulfonamide on a C18 column?

A good starting point for a reversed-phase separation on a C18 column would be a mixture of acetonitrile and water with a small amount of acid. For example, you could start with a mobile phase of 60:40 acetonitrile:water with 0.1% formic acid.[1] The relatively high organic content accounts for the non-polar nature of the dipropyl groups.

Q2: How does pH affect the retention of N,N-dipropylpropane-1-sulfonamide?

Q3: Can I use a buffered mobile phase?

Yes, using a buffer is highly recommended for reproducible retention times, especially if the mobile phase pH is close to the pKa of your analyte.[6][7] A buffer concentration of 10-50 mM is generally sufficient for most reversed-phase applications.[6] Ensure the buffer is soluble in the mobile phase mixture to avoid precipitation.[7] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[1]

Q4: My sample is difficult to dissolve. What are some suitable solvents for N,N-dipropylpropane-1-sulfonamide?

Given its structure with two propyl groups, N,N-dipropylpropane-1-sulfonamide will be more soluble in organic solvents than in water. Good starting solvents for sample preparation would be acetonitrile, methanol, or a mixture of water and one of these organic solvents. If you must use a very strong solvent like DMSO for initial dissolution, ensure you dilute it significantly with the mobile phase before injection to avoid peak shape issues.[4]

Solvent Properties for HPLC

| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) |

| Water | 10.2 | ~180 | 1.00 |

| Acetonitrile | 5.8 | 190 | 0.37 |

| Methanol | 5.1 | 205 | 0.60 |

| Isopropanol | 3.9 | 205 | 2.30 |

Data compiled from various sources. This table provides a quick reference for selecting appropriate solvents based on their key properties for HPLC analysis.

Troubleshooting Logic Diagram

Caption: A logical approach to troubleshooting common HPLC issues.

References

-

SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

IJSDR. (2023). Troubleshooting in HPLC: A Review. Retrieved from [Link]

-

ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

-

MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

-

RJPT. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

-

Restek. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

-

LCGC International. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

-

Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

-

Semantic Scholar. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties. Retrieved from [Link]

-

Hacettepe University Journal of the Faculty of Pharmacy. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

PubChem. (n.d.). N-(Piperidin-3-YL)propane-1-sulfonamide. Retrieved from [Link]

-

Semantic Scholar. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Retrieved from [Link]

-

Journal of the Chilean Chemical Society. (2023). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Retrieved from [Link]

-

ResearchGate. (2025). Simple Tests for Identification of Sulfonamides. Retrieved from [Link]

-

Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Retrieved from [Link]

-

ATSDR. (n.d.). Toxicological profile for N-Nitrosodi-n-propylamine. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. agilent.com [agilent.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. halocolumns.com [halocolumns.com]

- 5. HPLC Troubleshooting Guide [scioninstruments.com]

- 6. rjptonline.org [rjptonline.org]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Solvent Removal Strategies for N,N-dipropylpropane-1-sulfonamide

Status: Operational Ticket ID: SOLV-REM-PROPYL-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Problem Context

Subject: N,N-dipropylpropane-1-sulfonamide (CAS: 57547-95-2) Chemical Class: Tertiary Sulfonamide Physical State: Typically presents as a viscous oil or low-melting solid (Predicted BP: ~259°C).

The Challenge: Researchers frequently encounter difficulty removing chlorinated solvents (DCM) or esters (Ethyl Acetate) from this molecule. Due to the "dipropyl" substitution, the molecule lacks hydrogen bond donors, lowering its melting point compared to primary sulfonamides. This often results in a supercooled liquid (viscous oil) state at room temperature.

In this state, solvent entrapment is not merely a surface phenomenon but a diffusion-controlled process . The solvent molecules are trapped within the viscous matrix where the diffusion coefficient (

Troubleshooting Guides (SOPs)

Scenario A: The "Viscous Oil" Trap

Issue: The product is a thick oil. NMR shows 2-5% residual Dichloromethane (DCM) or Ethyl Acetate despite 24 hours on high vacuum.

Mechanism of Failure: The viscosity of the sulfonamide creates a high mass transfer resistance. Applying vacuum alone lowers the boiling point but does not increase the diffusion rate of the solvent to the surface.

Corrective Protocol: The Azeotropic "Chase" Method This method uses a secondary solvent to disrupt the intermolecular forces holding the primary solvent and lower its effective boiling point via azeotrope formation.

Step-by-Step:

-

Selection: Choose a "Chase Solvent."

-

For DCM removal: Use Methanol (forms azeotrope at 37.8°C, 92.7% DCM).

-

For Ethyl Acetate removal: Use Ethanol or Heptane (if the compound is lipophilic enough to avoid oiling out immediately).

-

-

Dilution: Dissolve your viscous oil in 5-10 volumes of the Chase Solvent. Ensure the mixture is homogenous.

-

Evaporation: Rotovap at moderate vacuum (do not go to high vac immediately). This boils off the azeotrope, carrying the trapped solvent with it.

-

Repetition: Repeat this process 2–3 times.

-

Final Drying: Apply high vacuum (<1 mbar) at 40–50°C. The residual Chase Solvent (e.g., Methanol) is smaller and less interacting, diffusing out easier than DCM.

Workflow Diagram:

Caption: Workflow for Azeotropic Removal of Chlorinated Solvents from Viscous Oils.[1]

Scenario B: The "Stubborn Crystal" (Lattice Inclusion)

Issue: The product is a solid, but TGA (Thermogravimetric Analysis) shows weight loss at high temperatures, and NMR confirms solvent presence.

Mechanism of Failure: The solvent is likely incorporated into the crystal lattice (solvate formation). Vacuum drying removes surface solvent but cannot overcome the lattice energy holding the solvate molecules.

Corrective Protocol: Slurry Digestion (Trituration) You must break the crystal lattice to release the solvent.

Step-by-Step:

-

Anti-Solvent Selection: Identify a solvent in which your sulfonamide has low solubility (e.g., Pentane, Hexane, or cold Diethyl Ether).

-

Slurry Generation: Add the solid to the anti-solvent (10 volumes).

-

Energy Input: Sonicate for 10–15 minutes or stir vigorously at elevated temperature (just below the boiling point of the anti-solvent) for 2–4 hours. This is called "digestion."

-

Why: Thermal energy allows the crystal to dissolve and reform rapidly (Ostwald ripening), rejecting the impurity (solvent) into the bulk liquid.

-

-

Filtration: Filter the solid.

-

Drying: The anti-solvent (e.g., Pentane) will be surface-adsorbed and easily removed by standard vacuum.

Critical Data: Azeotropes & ICH Limits

Refer to this table when selecting a "Chase Solvent" to ensure compliance with ICH Q3C guidelines.

| Trapped Solvent (Impurity) | Classification (ICH Q3C) | Limit (ppm) | Recommended Chase Solvent | Azeotrope BP (°C) | Composition (Impurity %) |

| Dichloromethane (DCM) | Class 2 | 600 | Methanol | 37.8 | 92.7% (DCM) |

| Ethyl Acetate | Class 3 | 5000 | Ethanol | 71.8 | 30.8% (EtOAc) |

| Tetrahydrofuran (THF) | Class 2 | 720 | Methanol | 60.7 | 31.0% (THF) |

| Toluene | Class 2 | 890 | Methanol | 63.8 | 69.0% (MeOH)* |

*Note: Toluene/MeOH azeotrope removes MeOH faster, but the presence of MeOH disrupts Toluene's interaction with the sulfonamide.

Frequently Asked Questions (FAQ)

Q: I used high vacuum (0.1 mmHg) for 48 hours, but the DCM peak in NMR hasn't moved. Why?

A: You have reached the "diffusion limit." In a viscous oil, the diffusion coefficient of DCM can drop to

Q: Can I use lyophilization (freeze-drying) for this molecule? A: Only if you can find a suitable solvent system. N,N-dipropylpropane-1-sulfonamide is lipophilic. Standard water-based lyophilization won't work. However, t-Butanol (tert-butyl alcohol) is an excellent lyophilization solvent for lipophilic organics. It freezes at 25°C and sublimes easily. Dissolve your product in t-Butanol and freeze-dry to obtain a fluffy powder with very low residual solvent.

Q: My product is turning yellow during drying. What is happening? A: Sulfonamides are generally stable, but trace impurities (sulfonyl chlorides or amines) from the synthesis can oxidize or degrade at high temperatures (>60°C). If thermal sensitivity is an issue, switch to Nitrogen Sweep Drying . Using a bleed of dry nitrogen into your vacuum oven lowers the partial pressure of the solvent vapor, allowing drying at lower temperatures (e.g., 30°C) more effectively than vacuum alone.

Q: How do I validate that the solvent is truly gone? A:

-

NMR: Useful for rough estimates (>0.5%). Ensure you use a relaxation delay (

) of at least 10-20 seconds to accurately integrate the solvent peak against the product. -

HS-GC (Headspace Gas Chromatography): The gold standard for ICH compliance. It releases the solvent from the matrix by heating a sealed vial, overcoming the viscosity issue during analysis.

References

-

International Council for Harmonisation (ICH). (2021).[2] ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[3] European Medicines Agency.[3][4] [Link]

-

Watanabe, K., et al. (2013). "The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent." Molecules, 18(3), 3183-3194.[4] [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18070866, N-(Piperidin-3-yl)propane-1-sulfonamide (Related Structure). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: N,N-dipropylpropane-1-sulfonamide.[5][Link]

-

Gmehling, J., et al. (2004). Azeotropic Data.[6] Wiley-VCH. (Standard reference for azeotrope boiling points and compositions cited in Table 3).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Functional Group Analysis: FTIR Spectrum of N,N-dipropylpropane-1-sulfonamide and Comparative Methodologies

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification and characterization of functional groups are paramount. The sulfonamide moiety, a cornerstone of numerous therapeutic agents, demands rigorous analytical scrutiny. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of N,N-dipropylpropane-1-sulfonamide, a representative tertiary sulfonamide. Beyond a simple spectral interpretation, we will critically compare FTIR spectroscopy with orthogonal analytical techniques—Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate analytical tools for comprehensive molecular characterization, ensuring data integrity and accelerating development timelines.

Section 1: FTIR Spectroscopy - The Vibrational Fingerprint of N,N-dipropylpropane-1-sulfonamide

FTIR spectroscopy is a powerful, rapid, and non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific, quantized frequencies. The absorption of this radiation provides a unique "fingerprint" of the functional groups present.[1][2] For N,N-dipropylpropane-1-sulfonamide, the key diagnostic peaks are associated with the sulfonyl group (SO₂) and the alkyl chains, with the absence of an N-H bond being a critical distinguishing feature.

The analysis is predicated on the principle that a change in the dipole moment during a vibration is required for a bond to be IR-active.[3][4] The highly polar S=O bonds in the sulfonamide group give rise to some of the most intense and characteristic absorption bands in the spectrum.

Predicted FTIR Peak Assignments for N,N-dipropylpropane-1-sulfonamide:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Expert Insights |

| ~2960-2870 | Strong | C-H Asymmetric & Symmetric Stretching | These bands arise from the propyl (CH₃) and methylene (CH₂) groups. Multiple peaks are expected in this region, confirming the presence of saturated alkyl chains. |

| ~1465 | Medium | C-H Bending (Scissoring) | This absorption is characteristic of methylene (CH₂) groups in the alkyl chains. |

| ~1380 | Medium | C-H Bending (Umbrella) | This band is typically associated with the methyl (CH₃) groups. |

| ~1350-1330 | Strong | S=O Asymmetric Stretching | This is a primary, high-intensity diagnostic peak for the sulfonamide group. Its position can be influenced by the electronic environment, but it is consistently found in this region.[5][6][7] |

| ~1160-1140 | Strong | S=O Symmetric Stretching | This second primary diagnostic peak, also of strong intensity, confirms the presence of the SO₂ moiety.[5][6][7] The presence of both strong asymmetric and symmetric stretches is definitive evidence for the sulfonyl group. |

| ~930-900 | Medium | S-N Stretching | This vibration confirms the sulfur-nitrogen linkage, a key component of the sulfonamide functional group.[7][8] |